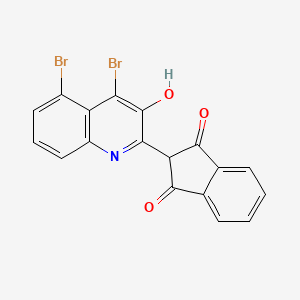
1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- is a complex chemical compound that has garnered significant interest in scientific research This compound features a unique structure comprising an indene core with a dione functionality, coupled with a quinoline moiety that includes bromine and hydroxyl substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with the formation of the indene-1,3(2H)-dione core. This is achieved through the condensation of phthalic anhydride and cyclohexanone under acidic conditions. Subsequent steps include the bromination of quinoline and the introduction of hydroxyl groups through suitable reactions, such as nucleophilic substitution. The final coupling of the 2-(ar,4-dibromo-3-hydroxyquinolinylidene) fragment with the indene-1,3(2H)-dione core is carried out under carefully controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing automated systems to optimize reaction conditions and streamline the purification process. Key factors include maintaining precise temperatures, using efficient catalysts, and employing advanced chromatography techniques for product isolation.
化学反应分析
Types of Reactions: 1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- undergoes various chemical reactions, such as:
Oxidation: This compound can be oxidized under controlled conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the conversion of the dione functionality to corresponding alcohols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiolates. Reaction conditions vary but generally involve solvent systems such as dichloromethane or ethanol, and temperatures ranging from -20°C to 80°C.
Major Products: Major products formed from these reactions include quinone derivatives, hydroxylated indene structures, and substituted quinoline compounds.
科学研究应用
Chemistry: In chemistry, this compound is used as a starting material for synthesizing complex organic molecules. Its unique structure serves as a scaffold for developing new compounds with potential pharmaceutical activities.
Biology: Biologically, the compound shows promise as a probe in biochemical assays due to its bromine content, which enhances its detectability in various analytical techniques.
Medicine: In medicinal research, this compound is investigated for its potential as an anticancer agent. Its structural components may interact with specific molecular targets, inhibiting the growth of cancer cells.
Industry: Industrially, it serves as a precursor for the synthesis of dyes and pigments, leveraging its chromophoric properties.
作用机制
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- involves its interaction with molecular targets like enzymes and receptors. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes in cancer cells. The compound may also inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects.
相似化合物的比较
Comparison: Compared to similar compounds, such as 1H-Indene-1,3(2H)-dione with different substituents, the presence of bromine and hydroxyl groups in 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene) enhances its reactivity and biological activity. Its unique combination of features makes it particularly suited for applications where high reactivity or specific biological interactions are desired.
Similar Compounds:1H-Indene-1,3(2H)-dione, 2-(4-chloro-3-hydroxy-2(1H)-quinolinylidene)-
1H-Indene-1,3(2H)-dione, 2-(4-fluoro-3-hydroxy-2(1H)-quinolinylidene)-
1H-Indene-1,3(2H)-dione, 2-(4-methyl-3-hydroxy-2(1H)-quinolinylidene)-
生物活性
1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines an indene dione framework with a quinoline derivative, featuring dibromo and hydroxy functional groups that enhance its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H9Br2NO3
- Molecular Weight : 447.083 g/mol
- CAS Number : 70701-76-7
- LogP : 4.94
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens.
- Antioxidant Properties : The presence of hydroxy groups is often linked to enhanced antioxidant capacity.
- Potential Anticancer Effects : Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation.
The biological activity of 1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- may involve several mechanisms:
- Interaction with Biological Macromolecules : The compound's reactivity with proteins and nucleic acids could play a crucial role in its biological effects.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in disease pathways.
- Modulation of Signaling Pathways : The compound could influence various cellular signaling pathways critical for cell survival and proliferation.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound:
-
Synthesis and Characterization :
- The compound is synthesized through a multi-step process involving the reaction of indene dione with brominated quinoline derivatives.
- Characterization techniques such as NMR and mass spectrometry confirm its structural integrity.
-
Biological Evaluations :
- In vitro studies demonstrate that the compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Antioxidant assays indicate that it effectively scavenges free radicals, suggesting potential use in oxidative stress-related conditions.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties of 1H-Indene-1,3(2H)-dione:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromoquinoline | Contains bromine; quinoline structure | Antimicrobial |
| Indole-3-carboxaldehyde | Indole structure; reactive aldehyde | Anticancer |
| 6-Hydroxyquinoline | Hydroxy group on quinoline | Antioxidant |
The dual functionality as both an indene dione and a quinoline derivative may enhance its reactivity and biological activity compared to other compounds.
属性
CAS 编号 |
70701-76-7 |
|---|---|
分子式 |
C18H9Br2NO3 |
分子量 |
447.1 g/mol |
IUPAC 名称 |
2-(4,5-dibromo-3-hydroxyquinolin-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C18H9Br2NO3/c19-10-6-3-7-11-12(10)14(20)18(24)15(21-11)13-16(22)8-4-1-2-5-9(8)17(13)23/h1-7,13,24H |
InChI 键 |
FXYCRHTTXGCOSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C(=CC=C4)Br)C(=C3O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















